molecular formula C5H8ClN3O B6260351 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride CAS No. 141625-40-3

4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No.: B6260351
CAS No.: 141625-40-3
M. Wt: 161.6
InChI Key:
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Description

4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound has garnered interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. A typical procedure includes the use of a catalyst such as hydrochloric acid or a Lewis acid like ferric chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has been reported to improve the efficiency of the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted pyrimidinones, Schiff bases, and various oxidized or reduced derivatives .

Scientific Research Applications

4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.

    6-methyl-2-thiouracil: Another pyrimidine derivative with distinct pharmacological properties.

    2-ureido-4-methylpyrimidinone: Known for its use in supramolecular chemistry

Uniqueness

4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydrochloride form also enhances its solubility, making it more versatile for various applications .

Properties

CAS No.

141625-40-3

Molecular Formula

C5H8ClN3O

Molecular Weight

161.6

Purity

0

Origin of Product

United States

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